(3-Hydroxypropyl)urea
Overview
Description
Synthesis Analysis
The synthesis of (3-Hydroxypropyl)urea and related compounds involves multiple steps, including nucleophilic substitution, electrophilic substitution, and oxidation processes. Deng et al. (2022) synthesized a related compound, 1-cyclopentyl-3-(3-hydroxyphenyl)urea, through a two-step substitution and one-step oxidation process. This methodology could be applicable to the synthesis of (3-Hydroxypropyl)urea, highlighting the versatility of urea derivatives in chemical synthesis (Deng et al., 2022).
Molecular Structure Analysis
The molecular structure of urea derivatives, including (3-Hydroxypropyl)urea, is characterized using various spectroscopic techniques. The study by Deng et al. (2022) utilized 1H NMR, 13C NMR, FT-IR, MS, and single-crystal X-ray diffraction to characterize the synthesized compounds. These techniques provide detailed information on the structural features and physicochemical properties, which are crucial for understanding the behavior and reactivity of (3-Hydroxypropyl)urea.
Chemical Reactions and Properties
Urea and its derivatives undergo various chemical reactions, including hydroxyalkylation with compounds like propylene carbonate. Zarzyka-Niemiec (2008) investigated the hydroxyalkylation of urea and N,N′-bis(2-hydroxypropyl)urea with propylene carbonate, revealing insights into the reaction pathways and product analysis. Such studies are pivotal in understanding the reactivity and functionalization possibilities of (3-Hydroxypropyl)urea (Zarzyka-Niemiec, 2008).
Physical Properties Analysis
The physical properties of (3-Hydroxypropyl)urea derivatives are influenced by their molecular structure. Techniques such as X-ray crystallography provide insights into the crystal structure and physical characteristics. For example, Rao et al. (2010) described the crystal structure of an unsymmetrically substituted urea derivative, illustrating the impact of molecular structure on the physical properties (Rao et al., 2010).
Chemical Properties Analysis
The chemical properties of (3-Hydroxypropyl)urea, including its reactivity and interaction with other compounds, are of significant interest. Studies on urea derivatives have shown that they can act as efficient reagents in various chemical reactions. Annby et al. (2001) demonstrated the use of urea in the synthesis of a novel compound, showcasing its reactivity and potential as a chemical reagent (Annby et al., 2001).
Scientific Research Applications
Biological Activity in Antitumor Agents
(3-Hydroxypropyl)urea derivatives have been examined for their antitumor activity. Research shows that certain compounds with (3-Hydroxypropyl)urea exhibit significantly reduced antitumor activity compared to other isomeric derivatives. Their therapeutic activity is mainly attributed to their ability to induce DNA cross-linking, which is critical for antineoplastic effectiveness (Zeller, Frühauf, Chen, Eisenbrand, & Lijinsky, 1989).
Urea-Hydroxyapatite Nanohybrids for Slow Release of Nitrogen
Urea-modified hydroxyapatite nanohybrids have been synthesized for use as a nanofertilizer. This approach provides a platform for the slow release of nitrogen, which is beneficial in agriculture for maintaining yield and reducing the amount of urea used (Kottegoda et al., 2017).
Enzyme-Functionalized Hydrogel Biosensors
Enzyme-functionalized hydrogel biosensors have been developed for detecting urea, which is vital in industrial applications and biomedical diagnostics. These biosensors show high sensitivity and selectivity to urea, essential for reliable sensing applications (Erfkamp, Guenther, & Gerlach, 2019).
Hindered Ureas as Masked Isocyanates
Hindered trisubstituted ureas, such as those containing (3-Hydroxypropyl)urea, demonstrate efficient substitution reactions with a range of nucleophiles under neutral conditions. This unique ability of hindered trisubstituted ureas is of interest for synthetic chemists in the preparation of amine derivatives (Hutchby et al., 2009).
Urea's Action on Hydrophobic Interactions
Studies have shown that urea, including derivatives like (3-Hydroxypropyl)urea, can affect hydrophobic interactions, which is important in understanding its denaturing power in proteins. This action of urea is found to be direct, through its preferential binding to polymer groups or plates, acting like a surfactant capable of forming hydrogen bonds (Zangi, Zhou, & Berne, 2009).
Safety And Hazards
properties
IUPAC Name |
3-hydroxypropylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-4(8)6-2-1-3-7/h7H,1-3H2,(H3,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPHEDNKXRMPAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167850 | |
Record name | Urea, (3-hydroxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxypropyl)urea | |
CAS RN |
16517-53-6 | |
Record name | N-(3-Hydroxypropyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16517-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, (3-hydroxypropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, (3-hydroxypropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.